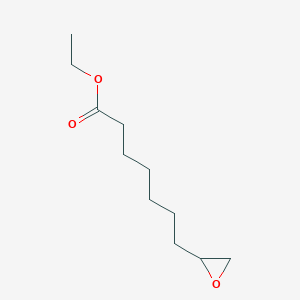

Ethyl 7-(oxiran-2-yl)heptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(oxiran-2-yl)heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-13-11(12)8-6-4-3-5-7-10-9-14-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATWGCYSNAGZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of Ethyl 7 Oxiran 2 Yl Heptanoate

Precursor Synthesis and Olefinic Precursors to Ethyl 7-(oxiran-2-yl)heptanoate

The cornerstone of synthesizing this compound lies in the efficient preparation of its direct precursor, ethyl 7-heptenoate. This process is typically bifurcated into the synthesis of the carboxylic acid backbone followed by its esterification.

Synthesis of ω-Heptenoic Acid Derivatives

The key precursor for ethyl 7-heptenoate is 7-heptenoic acid, an ω-unsaturated fatty acid. The terminal alkene functionality is crucial for the final epoxidation step. Several synthetic routes can be envisaged for the preparation of 7-heptenoic acid and its derivatives.

One common strategy involves the alkylation of malonic esters. For instance, the reaction of diethyl malonate with a five-carbon synthon containing a terminal protected alkene, followed by hydrolysis and decarboxylation, would yield the desired heptenoic acid structure. Another viable route could start from 6-bromo-1-hexene. Conversion of the bromide to a Grignard reagent or a cyanide, followed by reaction with carbon dioxide or hydrolysis, respectively, would furnish the seven-carbon chain with a terminal carboxylic acid.

Furthermore, ring-opening reactions of cyclic precursors like cycloheptanone (B156872) can be employed. A Baeyer-Villiger oxidation of cycloheptanone would yield a seven-membered lactone (heptanolide), which can then be hydrolyzed to 7-hydroxyheptanoic acid. Subsequent dehydration could potentially introduce the terminal double bond, although controlling the regioselectivity to favor the ω-alkene can be challenging.

Esterification Techniques for Ethyl ω-Heptenoate Precursors

Once 7-heptenoic acid is obtained, the next step is its conversion to the corresponding ethyl ester, ethyl 7-heptenoate. The most prevalent and industrially viable method for this transformation is the Fischer-Speier esterification. oup.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). khanacademy.orgmasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, Le Chatelier's principle is applied. masterorganicchemistry.comlibretexts.org This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comjk-sci.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. byjus.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. masterorganicchemistry.com

| Parameter | Description | References |

| Reaction Name | Fischer-Speier Esterification | oup.com |

| Reactants | 7-Heptenoic Acid, Ethanol | khanacademy.org |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | khanacademy.orgmasterorganicchemistry.com |

| Key Conditions | Excess ethanol, removal of water (e.g., Dean-Stark trap) | masterorganicchemistry.comjk-sci.com |

| Reaction Type | Acid-catalyzed nucleophilic acyl substitution | jk-sci.com |

Chemoselective Epoxidation Strategies for Terminal Alkenes Leading to this compound

The final and critical step in the synthesis is the chemoselective epoxidation of the terminal double bond of ethyl 7-heptenoate. The challenge lies in converting the alkene to an epoxide without affecting the ester functional group. Peroxy acids are the reagents of choice for this transformation due to their high efficiency and selectivity.

Peroxy Acid-Mediated Epoxidation Protocols

Peroxy acids (or peracids) are derivatives of carboxylic acids containing a more electrophilic oxygen atom that is readily transferred to the nucleophilic double bond of an alkene. visualizeorgchem.com This reaction, known as the Prilezhaev reaction, is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. masterorganicchemistry.com

m-Chloroperoxybenzoic acid (mCPBA) is a widely used and commercially available peroxy acid for epoxidation reactions. masterorganicchemistry.com It is known for its relative stability and good solubility in common organic solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃). amazonaws.com The reaction is typically carried out at or below room temperature to ensure high selectivity and to control the exothermic nature of the reaction.

The mechanism of epoxidation with mCPBA is often referred to as the "butterfly mechanism." leah4sci.com In this concerted transition state, the peroxy acid aligns with the alkene, and the electrophilic oxygen is transferred to the double bond, forming the epoxide. leah4sci.com This results in a syn-addition, where the oxygen atom adds to the same face of the double bond. masterorganicchemistry.com The byproduct of this reaction is m-chlorobenzoic acid, which can be easily removed by a mild basic wash during workup. sciforum.net The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring of mCPBA enhances the electrophilicity of the transferring oxygen, making it a more reactive epoxidizing agent compared to peroxybenzoic acid itself. masterorganicchemistry.com

| Parameter | Description | References |

| Reagent | m-Chloroperoxybenzoic Acid (mCPBA) | masterorganicchemistry.com |

| Substrate | Ethyl 7-heptenoate | - |

| Mechanism | Concerted ("Butterfly mechanism"), syn-addition | masterorganicchemistry.comleah4sci.com |

| Typical Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | amazonaws.com |

| Byproduct | m-Chlorobenzoic acid | sciforum.net |

While mCPBA is highly effective, several other peroxycarboxylic acids and epoxidation systems serve as viable alternatives. These alternatives may be chosen based on cost, safety considerations, or specific substrate requirements.

Other Peroxy Acids: Peracetic acid and peroxybenzoic acid are also capable of epoxidizing alkenes. masterorganicchemistry.com Trifluoroperacetic acid is a more reactive, albeit more aggressive, alternative. Magnesium monoperoxyphthalate (MMPP) is a solid, more stable, and safer alternative to mCPBA, often used in industrial settings. libretexts.org Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is another powerful and versatile oxidizing agent for epoxidations. catalysis.blog

Hydrogen Peroxide-Based Systems: Hydrogen peroxide (H₂O₂) is an attractive "green" oxidant as its only byproduct is water. academicjournals.org However, its direct reaction with simple alkenes is slow. Therefore, it is often used in conjunction with catalysts. For example, systems employing manganese or tungsten catalysts can effectively mediate epoxidation with hydrogen peroxide. academicjournals.orgorganic-chemistry.org Chemoenzymatic methods, utilizing lipases to form a peracid in situ from a carboxylic acid and H₂O₂, also represent a greener approach to epoxidation. mdpi.com The Juliá–Colonna epoxidation, which uses hydrogen peroxide in the presence of a poly-amino acid catalyst, is particularly effective for electron-deficient alkenes. wikipedia.org

| Alternative Reagent/System | Description | References |

| Magnesium Monoperoxyphthalate (MMPP) | A stable and safer solid peroxy acid alternative to mCPBA. | libretexts.org |

| Oxone® | A potassium peroxymonosulfate-based oxidant, powerful and versatile. | catalysis.blog |

| Hydrogen Peroxide (H₂O₂) + Catalyst | A "green" system using catalysts (e.g., Mn, W) to activate H₂O₂. | academicjournals.orgorganic-chemistry.org |

| Chemoenzymatic Epoxidation | In situ generation of peracids using lipases and H₂O₂. | mdpi.com |

| Peracetic Acid / Peroxybenzoic Acid | Simpler peroxy acids that are also effective epoxidizing agents. | masterorganicchemistry.com |

Transition Metal-Catalyzed Epoxidation Systems

Transition metal catalysis offers powerful and versatile routes for the epoxidation of alkenes. Catalysts based on titanium, manganese, and ruthenium are particularly prominent, each offering distinct advantages in terms of reactivity, selectivity, and the nature of the required oxidant.

Titanium-based catalysts are renowned for their efficacy in epoxidation reactions. While the Sharpless Asymmetric Epoxidation is a cornerstone of stereoselective synthesis, it is specifically designed for allylic alcohols. wikipedia.orgorganic-chemistry.org To synthesize a specific enantiomer of this compound via this method, a multi-step pathway would be necessary, starting from a precursor like hept-6-en-1-ol. The Sharpless epoxidation of this allylic alcohol, using a complex of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant, would produce a chiral epoxy alcohol. wikipedia.orgwayne.edu Subsequent chain extension and esterification would be required to yield the final target molecule. The choice of (+)- or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the resulting epoxide. organic-chemistry.org

For the direct epoxidation of unfunctionalized terminal alkenes like ethyl hept-6-enoate, other titanium-based systems are more suitable. Heterogeneous catalysts such as titanium silicalite-1 (TS-1) or other TiO₂–SiO₂ materials are effective for the epoxidation of terminal aliphatic alkenes using hydrogen peroxide (H₂O₂) or organic hydroperoxides as the terminal oxidant. rsc.orgresearchgate.netbohrium.com These solid catalysts facilitate easier product separation and catalyst recycling. rsc.org The efficiency of these systems can be significantly influenced by the choice of solvent, with α,α,α-trifluorotoluene noted for enhancing selectivity to the desired terminal epoxide. rsc.org Homogeneous titanium catalysts, such as those based on salan ligands, have also been developed for the efficient epoxidation of non-activated olefins with aqueous hydrogen peroxide, showing high regioselectivity for terminal double bonds. nih.gov

Table 1: Performance of Selected Titanium-Based Catalysts in the Epoxidation of Terminal Alkenes

| Catalyst System | Substrate | Oxidant | Yield (%) | Selectivity (%) | Reference |

| Ti-cis-DACH Salan / Ti(OiPr)₄ | 1-Octene | aq. H₂O₂ | 95 | >99 | nih.gov |

| Titanium-Silica | 1-Octene | t-BuOOH | 73 | >98 | rsc.org |

| TS-1 (Flow Reactor) | 4-Phenyl-1-butene | H₂O₂ | 90-98 | >99 | researchgate.net |

| TiO₂-SBA15 | Cyclooctene | TBHP | ~100 | 100 | rsc.org |

Manganese-based catalysts are highly effective for the epoxidation of a wide range of olefins, including terminal alkenes. nih.gov These systems often utilize environmentally benign oxidants like hydrogen peroxide. Chiral manganese complexes, particularly those with aminopyridine ligands, have been developed for enantioselective epoxidations. nih.gov These catalysts are noted for their high reactivity, which allows them to overcome the inertness of certain substrates under mild conditions. nih.gov Supported manganese catalysts, such as those immobilized on solid supports like modified silica (B1680970) or polymers, offer the benefits of heterogeneous catalysis, including ease of separation and potential for reuse.

Ruthenium-based catalysts provide another powerful tool for alkene epoxidation. Ruthenium porphyrin complexes, for instance, can catalyze aerobic epoxidation, using molecular oxygen from the air as the ultimate oxidant. nih.gov Recent studies have shown that the efficiency of these systems can be dramatically improved by the presence of water, which acts as a co-catalyst to accelerate the reaction and broaden the substrate scope. nih.gov This approach avoids the need for sacrificial co-reductants, enhancing the sustainability of the process. nih.gov Both homogeneous and heterogeneous ruthenium catalysts have been explored, with supported versions like Ru/TiO₂ demonstrating activity in the oxidation of terminal alkenes with TBHP. researchgate.net

Halohydrin Formation and Subsequent Intramolecular Cyclization Routes to Epoxides

A classic and reliable, albeit stoichiometric, method for synthesizing epoxides from alkenes proceeds via a two-step sequence involving halohydrin formation followed by intramolecular cyclization. youtube.commasterorganicchemistry.comyoutube.com

In the first step, the precursor ethyl hept-6-enoate is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. masterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the intermediate (Markovnikov regioselectivity), leading to an anti-addition of the halogen and a hydroxyl group across the double bond. masterorganicchemistry.comyoutube.com This yields ethyl 6-bromo-7-hydroxyheptanoate or its chloro-analogue.

In the second step, the resulting halohydrin is treated with a base, such as sodium hydride (NaH) or aqueous sodium hydroxide (B78521) (NaOH). youtube.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular Sₙ2 reaction (Williamson ether synthesis). youtube.com This backside attack results in the formation of the oxirane ring, yielding this compound. The stereochemistry of the halohydrin precursor dictates the final stereochemistry of the epoxide.

Enzymatic Epoxidation Methodologies Utilizing Peroxygenases

Biocatalysis offers a green and highly selective alternative for epoxidation. Unspecific peroxygenases (UPOs), a class of heme-thiolate enzymes, have emerged as powerful biocatalysts for the oxyfunctionalization of various organic molecules, including unsaturated fatty acids and their derivatives. mdpi.commdpi.com These enzymes use hydrogen peroxide as the oxidant under mild, aqueous conditions. mdpi.com

Several fungal UPOs, such as those from Cyclocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Collariella virescens (CviUPO), have demonstrated the ability to epoxidize terminal alkenes with high selectivity. mdpi.comcsic.es Research on the conversion of short- to medium-chain unsaturated fatty acids has shown that UPOs can effectively catalyze the epoxidation of molecules like 6-heptenoic acid and 7-octenoic acid, which are close structural analogues of the precursor to the target compound. mdpi.com The selectivity of the reaction (epoxidation vs. hydroxylation at other positions) can depend on the specific enzyme used, with some UPOs like MroUPO showing exceptional preference for epoxidation. mdpi.com

Table 2: Enzymatic Epoxidation of Terminal Alkenes by Unspecific Peroxygenases (UPOs)

| Enzyme Source | Substrate | Main Product(s) | Selectivity for Epoxide (%) | Reference |

| Marasmius rotula (MroUPO) | 1-Tetradecene | 1,2-Epoxytetradecane | 96 | mdpi.com |

| Collariella virescens (CviUPO) | Oleic Acid | 9,10-Epoxystearate | High | csic.es |

| Cyclocybe aegerita (AaeUPO) | 7-Octenoic Acid | 7,8-Epoxyoctanoic acid | High | mdpi.com |

| Soybean Peroxygenase | Linoleic Acid | Epoxy derivatives | High | nih.gov |

Stereoselective Synthesis Approaches to this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a single enantiomer is required. This involves the use of chiral catalysts or reagents to influence the formation of one stereoisomer over the other.

Strategies for Enantioselective Epoxidation of Precursors

Several of the aforementioned methodologies can be adapted for enantioselective synthesis.

Sharpless Asymmetric Epoxidation : As discussed (2.2.2.1), this remains one of the most reliable methods for generating chiral epoxides. wikipedia.org Its application to an allylic alcohol precursor of this compound would involve the use of a specific enantiomer of diethyl tartrate as the chiral ligand to direct the epoxidation to a particular face of the double bond, achieving high enantiomeric excess (ee). organic-chemistry.org

Chiral Manganese and Ruthenium Catalysis : The development of chiral ligands for manganese and ruthenium complexes has enabled enantioselective epoxidations. For instance, manganese catalysts incorporating chiral aminopyridine ligands can activate hydrogen peroxide to epoxidize naphthalenes and other olefins with high enantioselectivity. nih.gov Applying such a system to ethyl hept-6-enoate could provide a direct route to the chiral epoxide.

Enzymatic Resolution and Desymmetrization : UPOs and other biocatalysts can exhibit high enantioselectivity. nih.gov In the epoxidation of linoleic acid by soybean peroxygenase, a significant preference for one enantiomer of the epoxide product was observed. nih.gov Applying a similarly selective enzyme to ethyl hept-6-enoate could yield an enantioenriched product directly. Alternatively, a kinetic resolution could be performed on a racemic mixture of the epoxide, where an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.

Diastereoselective Control in Multi-Step Synthetic Sequences

Achieving diastereoselective control in the synthesis of this compound hinges on the epoxidation of a prochiral terminal alkene. The strategy for this transformation can be broadly categorized into substrate-controlled and catalyst-controlled methods.

Substrate-Controlled Diastereoselection: In this approach, a chiral auxiliary or a directing group is incorporated into the precursor molecule to bias the direction of the oxidant's approach. For a molecule like this compound, this would involve modifying the precursor, ethyl hept-6-enoate, to include a chiral director. For instance, methods developed for the diastereoselective epoxidation of allylic diols, where intramolecular hydrogen bonding directs the epoxidizing agent, have shown high levels of stereocontrol. organic-chemistry.org Although the double bond in the precursor ethyl hept-6-enoate is not allylic, analogous strategies involving the temporary introduction of a chiral directing group near the alkene could be envisioned to achieve facial selectivity.

Catalyst-Controlled Diastereoselection: This is the more common and versatile approach, where a chiral catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer. A landmark example, though primarily for allylic alcohols, is the Sharpless-Katsuki asymmetric epoxidation. wikipedia.orgyoutube.com This method uses a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to deliver an oxygen atom with high enantioselectivity. For non-allylic terminal alkenes like ethyl hept-6-enoate, other catalytic systems are more relevant. These include manganese, iron, and tungsten-based catalysts featuring chiral ligands. acs.orgresearchgate.netnih.gov For example, chiral manganese Salen complexes are well-known for the asymmetric epoxidation of unfunctionalized olefins. The choice of the chiral ligand is paramount in determining the stereochemical outcome.

A general synthetic sequence would involve:

Preparation of the Precursor: Synthesis of ethyl hept-6-enoate from commercially available starting materials.

Asymmetric Epoxidation: The crucial step where the terminal double bond is converted to an epoxide using a chiral catalyst and an oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide). The selection of the catalyst system (metal and chiral ligand) dictates the resulting stereochemistry. nih.gov

The diastereoselectivity is often high, with ratios exceeding 99:1 being achievable under optimized conditions, leading to a product with high enantiomeric excess (ee). nih.gov

Optimization and Scalability of Reaction Conditions for this compound Synthesis

Moving from a laboratory-scale synthesis to preparative or industrial production requires rigorous optimization of reaction conditions and consideration of process scalability. The goal is to maximize yield, purity, and space-time yield while ensuring safety and economic viability.

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent and a thorough understanding of reaction kinetics are critical for optimizing the epoxidation of the precursor, ethyl hept-6-enoate.

Solvent Effects: The solvent can significantly influence the reaction's rate, selectivity, and catalyst stability. For epoxidation of terminal alkenes, a range of solvents has been investigated. Nonaqueous solvents like chloroform, ether, or acetone (B3395972) are often used to prevent the hydrolysis of the newly formed epoxide ring into a diol. libretexts.orglibretexts.org In heterogeneous catalysis, the choice of solvent can be even more critical. For instance, in the epoxidation of terminal aliphatic alkenes using a titanium-silica catalyst, using α,α,α-trifluorotoluene as the solvent was shown to be a key factor in achieving high selectivity. rsc.org Studies on the epoxidation of fatty acid methyl esters (FAMEs), which are structurally similar to ethyl hept-6-enoate, have also highlighted the importance of the solvent system. mpob.gov.my The interaction between the solvent and the catalyst or reactants can stabilize transition states, thereby affecting both the rate and selectivity of the reaction. illinois.edu

Reaction Kinetics: Kinetic studies are essential for understanding the reaction mechanism and optimizing process parameters. For manganese-catalyzed epoxidations, the reaction rate can be influenced by additives. For example, the addition of sodium acetate (B1210297) has been shown to double the rate of epoxidation in certain systems. mdma.ch Kinetic models for the epoxidation of vegetable oil esters, which are complex mixtures of unsaturated esters, have been developed to predict the effects of temperature, reactant concentration, and catalyst loading on the conversion rate. mpob.gov.myresearchgate.netanalis.com.my These models show that the reaction is often pseudo-first-order with respect to the concentration of double bonds. However, side reactions, such as the acid-catalyzed ring-opening of the epoxide, can complicate the kinetics, especially at higher temperatures. analis.com.my

| Parameter | Observation | Impact on Synthesis |

| Solvent Polarity | Nonaqueous, less polar solvents often favored. | Prevents hydrolysis of the epoxide product to the corresponding diol. libretexts.orglibretexts.org |

| Solvent-Catalyst Interaction | Specific solvents can enhance catalyst performance. | α,α,α-Trifluorotoluene improved selectivity in Ti-silica catalyzed epoxidation. rsc.org |

| Reaction Temperature | Higher temperatures increase reaction rate but may promote side reactions. | An optimal temperature (e.g., 50-70°C) is needed to balance conversion and selectivity. mpob.gov.myresearchgate.net |

| Reactant Concentration | Rate is dependent on alkene and oxidant concentration. | Higher concentrations can increase throughput but may pose safety and selectivity challenges. |

| Additives | Additives like sodium acetate or salicylic (B10762653) acid can accelerate the reaction. | Can lead to shorter reaction times and higher yields. mdma.chorganic-chemistry.org |

Catalyst Loading and Ligand Design Considerations

Catalyst Loading: The amount of catalyst used is a critical parameter for both economic and environmental reasons. The goal is to use the lowest possible catalyst loading without sacrificing reaction efficiency. In manganese-catalyzed epoxidations, loadings as low as 0.1 mol % have been proven effective. organic-chemistry.org For some advanced systems, especially in continuous flow processes, catalyst loadings can be reduced even further to 0.05 mol %. qub.ac.uknih.gov However, reducing the catalyst loading can sometimes lead to longer reaction times or lower yields, requiring careful optimization. acs.org

Ligand Design: The chiral ligand is the heart of asymmetric catalysis, as it is responsible for inducing stereoselectivity. For manganese-based epoxidation catalysts, ligands like chiral Salen derivatives are common. Iron-catalyzed systems have utilized carefully designed phenanthroline ligands to achieve high enantioselectivity in the epoxidation of specific substrates. nih.gov Tungsten-catalyzed systems have employed chiral β-hydroxy acid (BHA) ligands. acs.org The electronic and steric properties of the ligand are fine-tuned to create a specific chiral pocket around the catalyst's active site, which directs the substrate to bind in a preferred orientation for the epoxidation to occur on a specific face of the double bond. The ratio of the ligand to the metal is also a crucial parameter that can affect catalyst speciation and, consequently, its activity and selectivity. qub.ac.ukqub.ac.uk

| Catalyst System | Typical Ligand Type | Key Design Considerations |

| Manganese-based | Chiral Salen, Picolinic Acid | Ligand-to-metal ratio is crucial for controlling catalyst speciation and activity. qub.ac.ukqub.ac.uk |

| Iron-based | Chiral Porphyrins, Phenanthrolines | Ligand design is essential for creating non-heme catalysts that mimic biological systems. nih.gov |

| Titanium-based | Diethyl Tartrate (DET) | Primarily for allylic alcohols, but demonstrates the principle of chiral ligand control. wikipedia.org |

| Tungsten-based | β-Hydroxy Acids (BHA) | Ligand is crucial for both stereoselectivity and overall catalytic activity. acs.org |

Process Intensification for Preparative Scale Production

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, a key strategy for process intensification is the transition from traditional batch reactors to continuous flow systems. frontiersin.org

Continuous Flow Synthesis: Epoxidation reactions are often exothermic, which can pose significant safety risks (thermal runaway) in large-scale batch reactors. qub.ac.uk Continuous flow reactors, with their small internal volumes and high surface-area-to-volume ratios, offer superior heat and mass transfer. frontiersin.org This allows for better temperature control, enhancing both safety and selectivity.

Key advantages of continuous flow for this synthesis include:

Enhanced Safety: The small reaction volume minimizes the risk associated with exothermic reactions and the use of potentially hazardous oxidants like concentrated hydrogen peroxide or peracetic acid. qub.ac.uknih.gov

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor. frontiersin.org

Integration of Steps: Continuous flow allows for the "telescoping" of reaction steps. For instance, the oxidant (e.g., peracetic acid) can be generated in-situ in one flow module and immediately fed into the next module to react with the ethyl hept-6-enoate precursor, avoiding the need to handle and store the unstable oxidant. qub.ac.ukqub.ac.uk

Mathematical models for cascade continuous epoxidation processes have been developed to optimize operating parameters and facilitate automatic control and scale-up. dss.go.th These models help in predicting the performance of a series of continuous stirred-tank reactors (CSTRs) for the epoxidation of unsaturated esters, providing a theoretical foundation for the large-scale production of compounds like this compound. dss.go.th

Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Oxiran 2 Yl Heptanoate Transformations

Epoxide Ring-Opening Reactions of Ethyl 7-(oxiran-2-yl)heptanoate

The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in this compound make it an electrophilic site prone to nucleophilic attack. This reactivity is the basis for a multitude of synthetic transformations, yielding products with a 1,2-difunctionalized pattern. The regioselectivity of the attack, whether at the terminal (C3 of the oxirane) or the internal (C2 of the oxirane) carbon, is influenced by the nature of the nucleophile and the reaction conditions, including the presence and type of catalyst.

Nucleophilic Attack at the Oxirane Ring

Nucleophilic ring-opening of the epoxide in this compound is a cornerstone of its synthetic utility. Various nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents, can be employed to generate a corresponding array of functionalized derivatives.

The reaction of the oxirane ring with alcohols, known as alcoholysis, results in the formation of glycol ethers. This process typically occurs under acidic or basic catalysis. In the presence of an alcohol (R'OH), the epoxide ring opens to form two isomeric products: a primary alcohol resulting from attack at the less substituted carbon and a secondary alcohol from attack at the more substituted carbon. The production of glycol ethers is a well-established industrial process, often involving the reaction of an epoxide with an alcohol like ethanol (B145695) or methanol. google.comresearchgate.netwho.int For instance, reacting ethylene (B1197577) oxide with anhydrous alcohols in the presence of a catalyst is a common method for producing various glycol ethers, where the product distribution depends on the molar ratios of the reactants. who.int The reaction can be catalyzed by acids or bases, such as alkali metal alkoxides. google.com

Table 1: Illustrative Alcoholysis Reactions of Epoxides

| Nucleophile (Alcohol) | Catalyst | Major Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Ethyl 9-hydroxy-8-methoxy-nonanoate |

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl 8-ethoxy-9-hydroxy-nonanoate |

Note: This table represents the expected products from the reaction of this compound with alcohols, based on general principles of epoxide alcoholysis.

The reaction of epoxides with amines or ammonia, termed aminolysis, is a direct route to the synthesis of valuable amino alcohols. nih.govnih.govumich.edu This reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a β-amino alcohol. The reaction of this compound with an amine would be expected to yield the corresponding ethyl 7-(3-amino-2-hydroxypropyl)heptanoate derivative. The regioselectivity of the aminolysis of terminal epoxides like this one generally favors the attack of the amine at the sterically less hindered terminal carbon atom, resulting in the formation of a secondary alcohol. This method is a fundamental approach for producing 1,2-amino alcohols, which are significant building blocks in medicinal chemistry and natural product synthesis. nih.govnih.gov

Table 2: Representative Aminolysis Reactions

| Nucleophile (Amine) | Reaction Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Typically requires elevated temperature and pressure | Ethyl 7-(3-amino-2-hydroxypropyl)heptanoate |

| Methylamine (CH₃NH₂) | Often performed in a protic solvent like ethanol or water | Ethyl 7-(2-hydroxy-3-(methylamino)propyl)heptanoate |

| Diethylamine ((CH₃CH₂)₂NH) | Can be carried out neat or in a solvent | Ethyl 7-(3-(diethylamino)-2-hydroxypropyl)heptanoate |

Note: This table illustrates the expected outcomes of aminolysis on this compound.

The ring-opening of epoxides with thiols or their corresponding thiolates is an efficient method for the synthesis of β-hydroxysulfides. This reaction, known as thiolysis, generally proceeds with high regioselectivity, with the nucleophilic sulfur attacking the less sterically hindered carbon of the epoxide ring. For this compound, reaction with a thiol (R'SH) under basic conditions (to form the more nucleophilic thiolate, R'S⁻) would be expected to yield predominantly ethyl 9-hydroxy-8-(alkylthio)nonanoate. These β-hydroxysulfide products are versatile intermediates in organic synthesis.

Table 3: Thiolysis Reaction Products

| Nucleophile (Thiol) | Base | Product |

|---|---|---|

| Ethanethiol (CH₃CH₂SH) | Sodium Hydroxide (B78521) (NaOH) | Ethyl 8-(ethylthio)-9-hydroxynonanoate |

| Thiophenol (C₆H₅SH) | Triethylamine (Et₃N) | Ethyl 9-hydroxy-8-(phenylthio)nonanoate |

Note: The products in this table are predicted based on the established reactivity of epoxides with thiols.

Organometallic reagents are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, leading to the synthesis of more complex alcohol structures.

Grignard and Organolithium Reagents: These highly reactive reagents typically attack the less substituted carbon of the epoxide. For instance, the reaction of a Grignard reagent (R'MgX) with this compound would likely result in the formation of a secondary alcohol after acidic workup. However, the presence of the ester functionality in the same molecule complicates this reaction, as Grignard and organolithium reagents also readily react with esters. This can lead to a mixture of products unless the ester group is protected or chemoselective reaction conditions are employed. A patent describes the preparation of 7-chloro-2-oxo ethyl heptylate using a Grignard reaction, indicating the utility of such reagents in synthesizing related structures. google.com

Organocuprates: Gilman reagents (lithium dialkylcuprates, R'₂CuLi) are softer nucleophiles compared to Grignard and organolithium reagents. youtube.com They are known for their high selectivity in opening epoxide rings, almost exclusively attacking the less sterically hindered carbon. youtube.com Furthermore, organocuprates are generally less reactive towards esters, which could allow for a more selective reaction with the epoxide moiety of this compound. youtube.com This would make them particularly useful for introducing an alkyl or aryl group at the terminal position of the oxirane ring while preserving the ethyl ester group.

Table 4: Ring-Opening with Organometallic Reagents

| Reagent | Expected Major Product (after workup) | Key Selectivity Feature |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 9-hydroxydecan-8-yl)heptanoate (and ester addition products) | Attacks less substituted carbon; also reacts with ester |

| Phenyllithium (C₆H₅Li) | Ethyl 9-hydroxy-9-phenylnonan-8-yl)heptanoate (and ester addition products) | Attacks less substituted carbon; also reacts with ester |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Ethyl 9-hydroxydecan-8-yl)heptanoate | Highly selective for epoxide over ester; attacks less substituted carbon |

Note: The potential for side reactions with the ester group should be considered for Grignard and organolithium reagents.

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing epoxides to alcohols. masterorganicchemistry.comyoutube.com The hydride ion (H⁻) acts as the nucleophile, attacking one of the epoxide carbons. In the case of unsymmetrical epoxides like this compound, the hydride attack preferentially occurs at the less substituted carbon atom (anti-Markovnikov addition), resulting in the more substituted alcohol. Therefore, reduction of the epoxide would yield a secondary alcohol. However, LiAlH₄ is a very powerful and unselective reducing agent that will also readily reduce the ethyl ester functionality to a primary alcohol. masterorganicchemistry.comyoutube.com Consequently, treating this compound with LiAlH₄ would be expected to reduce both the epoxide and the ester, yielding a diol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to open an epoxide ring under standard conditions.

Table 5: Hydride Reduction of this compound

| Reagent | Expected Product(s) | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nonane-1,8,9-triol | Reduces both the epoxide and the ester functionality. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | No reaction with epoxide | Generally not strong enough to open epoxides. |

Acid-Catalyzed Ring Opening Mechanisms

The epoxide ring of this compound is readily opened under acidic conditions. The reaction is initiated by protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack. libretexts.org This protonation step is fast and reversible. The subsequent ring-opening can proceed through a mechanism with SN1 or SN2 characteristics, depending on the reaction conditions and the structure of the epoxide. libretexts.orgresearchgate.net

In the presence of aqueous acid, this compound undergoes hydrolysis to yield the corresponding vicinal dihydroxy ester, ethyl 7,8-dihydroxyheptanoate. The reaction proceeds via an anti-hydroxylation pathway. libretexts.org

The mechanism involves the initial protonation of the epoxide oxygen by a hydronium ion (H₃O⁺). This is followed by a nucleophilic attack by a water molecule on one of the epoxide carbons. libretexts.org The attack occurs from the side opposite to the protonated oxygen, leading to an inversion of configuration at the site of attack, characteristic of an SN2 reaction. A final deprotonation step by a water molecule regenerates the acid catalyst and yields the diol product. libretexts.org

Table 1: Reaction Conditions for Acid-Catalyzed Hydrolysis of Epoxides

| Reactant | Catalyst | Nucleophile | Product | Ref |

|---|---|---|---|---|

| Asymmetric Epoxide | Dilute H₂SO₄ or HCl | H₂O | Vicinal Diol | libretexts.org |

While intermolecular reactions are common, the structure of this compound also allows for the possibility of intramolecular cyclization under certain conditions. If a nucleophilic center is generated within the molecule, it can attack the epoxide ring. For instance, hydrolysis of the ester to a carboxylate, followed by intramolecular attack on the protonated epoxide, could lead to the formation of a lactone. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the relative favorability of different ring-forming reactions. Generally, 5- and 6-membered ring formations are favored.

Such intramolecular reactions of epoxy esters can be catalyzed by both Brønsted and Lewis acids, leading to the formation of various heterocyclic structures. acs.orgrsc.org The specific pathway and resulting product depend on the reaction conditions and the catalyst used.

Lewis Acid-Mediated Epoxide Transformations

Lewis acids can also be used to promote the ring-opening of epoxides. researchgate.net Common Lewis acids used for this purpose include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and various metal triflates like copper(II) triflate (Cu(OTf)₂). researchgate.netnih.gov The Lewis acid coordinates to the epoxide oxygen, which, similar to protonation, activates the epoxide towards nucleophilic attack.

Lewis acid catalysis can offer advantages over Brønsted acid catalysis, such as milder reaction conditions and different selectivities. ucdavis.edu For example, some Lewis acid systems have been shown to be highly active and selective for epoxide ring-opening reactions with alcohols. ucdavis.edu The choice of Lewis acid and solvent can significantly influence the outcome of the reaction, sometimes leading to rearrangements or the formation of unexpected products. nih.govnih.gov

Chemo- and Regioselectivity in Epoxide Ring Opening of this compound

The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different regioisomers. The chemo- and regioselectivity of this reaction are highly dependent on the reaction mechanism.

Under basic or nucleophilic conditions (SN2-type): The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. libretexts.orgyoutube.com For this compound, this would be the terminal carbon (C8). This pathway is favored when a strong nucleophile is used in a neutral or basic medium. youtube.com

Under acidic conditions (SN1-type): In acidic media, the reaction proceeds through a mechanism with significant SN1 character. libretexts.org After protonation of the epoxide oxygen, a carbocation-like transition state develops. The positive charge is more stable on the more substituted carbon. Therefore, the nucleophile will preferentially attack the more substituted carbon (C7). libretexts.org

The presence of the ester group generally does not interfere with the epoxide ring-opening, making these transformations highly chemoselective. However, the reaction conditions must be chosen carefully to avoid side reactions involving the ester functionality.

Table 2: Regioselectivity of Epoxide Ring Opening

| Conditions | Mechanism | Site of Attack | Major Product | Ref |

|---|---|---|---|---|

| Basic/Nucleophilic | SN2 | Less substituted carbon (C8) | Primary alcohol | libretexts.orgyoutube.com |

| Acidic | SN1-like | More substituted carbon (C7) | Secondary alcohol | libretexts.org |

Ester Group Reactivity and Functionalization of this compound

The ethyl ester group in the molecule provides another site for chemical modification.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-(oxiran-2-yl)heptanoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible process. The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric or sulfuric acid. libretexts.org To drive the equilibrium towards the products, a large excess of water is often used. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol. libretexts.org

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that is commonly used for the hydrolysis of esters. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. doubtnut.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The irreversibility of this reaction is due to the fact that the final carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol.

Careful control of reaction conditions is necessary to selectively hydrolyze the ester without causing the ring-opening of the sensitive epoxide moiety. Typically, base-catalyzed hydrolysis at low temperatures is preferred to achieve this selectivity.

Transesterification Processes for Ester Exchange

The ester functionality in this compound is susceptible to transesterification, a process that involves the exchange of the ethyl group with another alcohol. This reaction is typically catalyzed by acids, bases, or enzymes. researchgate.net In the context of materials science, particularly in the formation of vitrimers, transesterification reactions are fundamental. nih.gov Vitrimers are a class of polymers that can rearrange their network structure at elevated temperatures through bond exchange reactions, such as transesterification, without compromising the material's integrity. researchgate.net

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This process is often reversible and driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol (in this case, ethanol).

Various catalysts can be employed to facilitate the transesterification of the ester group in molecules like this compound. The choice of catalyst can influence reaction conditions and efficiency. Organometallic catalysts, particularly those based on titanium, zirconium, and tin, are effective for this purpose. google.com For instance, titanium alkoxides such as tetra-isopropyl titanate are common industrial catalysts for esterification and transesterification. google.com In the realm of vitrimer chemistry, catalysts such as zinc salts, triphenylphosphine, and triazobicyclodecene are frequently used to promote the dynamic exchange of ester bonds. researchgate.net

The table below summarizes various catalysts used for transesterification reactions.

| Catalyst Type | Specific Examples | Relevant Applications |

| Organometallic Catalysts | Titanium alkoxides (e.g., Tetra-isopropyl titanate), Zirconium alkoxides, Tin alkoxides | Industrial production of esters. google.com |

| Amine-based Catalysts | Triazobicyclodecene (TBD), 4-Dimethylaminopyridine (B28879) (DMAP) | Vitrimer chemistry, self-curing epoxy systems. researchgate.netrsc.org |

| Organophosphorus Catalysts | Triphenylphosphine (PPh3) | Vitrimer applications. researchgate.net |

| Metal Salts | Zinc Acetate (B1210297) (Zn(OAc)2) | Dynamic covalent bond exchange in vitrimers. researchgate.net |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic acid | General esterification and transesterification. |

| Enzymes | Lipases (e.g., Candida antarctica lipase (B570770) B) | Green chemistry applications for ester synthesis. |

Reduction of the Ester to Primary Alcohol Functionality

The ester group of this compound can be selectively reduced to a primary alcohol, yielding (7-(oxiran-2-yl)heptyl)methanol. This transformation is significant as it introduces a new reactive hydroxyl group while potentially preserving the epoxide ring, leading to a bifunctional monomer suitable for further polymerization or chemical modification.

Achieving selectivity is crucial, as many powerful reducing agents can also open the epoxide ring. harvard.edustackexchange.com Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and epoxides. harvard.edustackexchange.com Therefore, its use would likely result in the formation of a diol, octane-1,8-diol, rather than the desired epoxy-alcohol.

For a more selective reduction of the ester in the presence of an epoxide, milder reagents or specific reaction conditions are necessary. Lithium borohydride (LiBH₄) is a reagent known for its ability to selectively reduce esters to alcohols in the presence of other functional groups. harvard.edu Its reactivity can be modulated by the choice of solvent. harvard.edu

Sodium borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions. rsc.org However, studies have shown that in specific solvent systems, such as ethanol, NaBH₄ can effectively reduce ester groups in functionalized epoxides. rsc.orgrsc.org This simple and selective method can be used to synthesize new hydroxy-functionalized epoxides. rsc.orgrsc.org

The table below outlines common reducing agents and their general selectivity towards esters and epoxides.

| Reducing Agent | Formula | Selectivity Profile |

| Lithium Aluminium Hydride | LiAlH₄ | Powerful, non-selective; reduces both esters and epoxides. harvard.edustackexchange.com |

| Lithium Borohydride | LiBH₄ | More selective than LiAlH₄; can reduce esters in the presence of epoxides under controlled conditions. harvard.edu |

| Sodium Borohydride | NaBH₄ | Generally unreactive towards esters, but can be effective in specific solvents (e.g., ethanol) for reducing esters in functionalized epoxides. rsc.orgrsc.org |

| Borane Complexes | BH₃•THF | Typically reduces carboxylic acids faster than esters; also reduces epoxides. harvard.edu |

Tandem and Cascade Reactions Involving Both Epoxide and Ester Functionalities

This compound possesses two distinct reactive sites: the electrophilic epoxide ring and the ester group. This bifunctionality allows for the design of tandem or cascade reactions where both groups participate sequentially or in a concerted manner. Such reactions can lead to the formation of complex cyclic or polymeric structures in a single synthetic operation.

One notable example of a reaction involving both functionalities is the self-curing of epoxy compounds containing activated ester groups. rsc.org While the ester in this compound is not "activated" in the same way as an aryl acetate, the principle of an intramolecular or intermolecular reaction between the ester and epoxide can be considered. In the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), the alkoxide generated from the ring-opening of the epoxide by a nucleophile (e.g., a hydroxyl group from an impurity or intentionally added initiator) could potentially attack the ester group, leading to a transesterification event.

A plausible tandem sequence could be initiated by the ring-opening of the epoxide. If this is followed by an intramolecular cyclization involving the ester, it could lead to the formation of macrocyclic lactones, although this is sterically demanding and may require high-dilution conditions.

More commonly, in a polymerization context, the reaction at one site triggers the reactivity of the other. For instance, after the initial ring-opening of the epoxide, the newly formed hydroxyl group can then participate in transesterification reactions with the ester moieties of other monomers, leading to a cross-linked network. nih.gov This process is the basis for the formation of epoxy vitrimers, where the network topology can be rearranged through these thermally stimulated exchange reactions. nih.gov

Polymerization and Oligomerization Behavior of this compound

The dual functionality of this compound makes it a versatile monomer for various polymerization strategies. Both the epoxide and the ester group can be involved in forming a polymeric backbone, leading to materials with diverse properties. The polymerization can proceed through the epoxide ring, the ester group (typically after modification), or a combination of both.

Ring-Opening Polymerization (ROP) via the Epoxide Moiety

The epoxide ring is a strained three-membered ether that is susceptible to ring-opening polymerization (ROP) under cationic, anionic, or coordination catalysis. This process leads to the formation of a polyether backbone with pendant ester-containing side chains.

Cationic Ring-Opening Polymerization: Cationic ROP is initiated by protonic acids or Lewis acids, which activate the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds via an active oxonium ion species. However, control over the polymerization can be challenging due to side reactions. nih.govnih.gov

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by strong bases, such as alkoxides or hydroxides. The initiator attacks one of the epoxide carbons, opening the ring to form an alkoxide, which then propagates by attacking subsequent monomer units. This method can offer better control over the polymer architecture compared to cationic ROP.

The resulting polymer is a poly(ethylene oxide) derivative with a heptanoate (B1214049) ester group attached to every repeating unit via a five-carbon spacer. The presence of these long, flexible, and relatively nonpolar side chains would significantly influence the properties of the final polymer, such as its glass transition temperature (Tg), solubility, and crystallinity. The ester groups in the side chains also remain available for post-polymerization modification.

Condensation Polymerization via Ester Moiety (after chemical transformation)

The ester group in this compound is not directly suitable for typical condensation polymerization. However, it can be chemically transformed into a group that is. The most straightforward transformation is the reduction of the ester to a primary alcohol, as discussed in section 3.2.3. This reaction, if performed selectively to preserve the epoxide, would yield (7-(oxiran-2-yl)heptyl)methanol.

If this resulting epoxy-alcohol is then subjected to conditions that open the epoxide ring to form a diol (e.g., via hydrolysis), the final product would be a C9 α,ω-diol with a secondary hydroxyl group at the C2 position and a primary hydroxyl group at the C9 position (from the original ester). This diol monomer can then undergo condensation polymerization with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester) to form a polyester (B1180765).

Alternatively, if the initial reduction of the ester to an alcohol is followed by a polymerization that consumes the epoxide (like ROP), and then the resulting polyether with pendant primary alcohol groups is reacted with a diacid, a graft copolymer or cross-linked network could be formed.

This multi-step approach allows for the creation of complex polymer architectures, such as polyesters with precisely placed secondary hydroxyl groups along the backbone, which can influence properties like hydrophilicity and biodegradability.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Purity Assessment of Ethyl 7 Oxiran 2 Yl Heptanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information on connectivity, stereochemistry, and molecular structure.

¹H NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms within a molecule. The spectrum of Ethyl 7-(oxiran-2-yl)heptanoate is predicted to show characteristic signals for the ethyl ester group, the polymethylene chain, and the terminal epoxide ring.

The ethyl group of the ester will present as a quartet around 4.1 ppm (for the -O-CH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The protons on the carbon alpha to the carbonyl group (C2) are expected to resonate at approximately 2.3 ppm as a triplet. The long methylene (B1212753) chain (C3-C6) will produce a series of overlapping multiplets typically found in the 1.3-1.6 ppm region.

The terminal epoxide ring introduces a unique set of signals. Due to ring strain and the electronegativity of the oxygen atom, the protons on the oxirane ring typically appear in the 2.0-3.5 ppm range. oregonstate.edu Specifically, the two diastereotopic protons on the terminal carbon of the epoxide (C8) would likely appear as distinct multiplets around 2.5-2.8 ppm, while the single proton on the substituted carbon (C7) would resonate slightly further downfield, around 2.9-3.1 ppm, also as a multiplet due to coupling with the adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | 3H |

| Methylene Chain (-CH₂-) | ~1.30 - 1.65 | Multiplet (m) | 8H |

| Alpha-Carbonyl (-CH₂ -C=O) | ~2.30 | Triplet (t) | 2H |

| Epoxide Ring (-CH-CH₂ -O) | ~2.5 - 2.8 | Multiplet (m) | 2H |

| Epoxide Ring (-CH -CH₂-O) | ~2.9 - 3.1 | Multiplet (m) | 1H |

| Ethyl (-O-CH₂ -CH₃) | ~4.12 | Quartet (q) | 2H |

¹³C NMR Approaches for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone, including the presence of the carbonyl carbon and the carbons of the epoxide ring.

For this compound, the carbonyl carbon of the ester is the most deshielded, appearing significantly downfield around 174 ppm. The carbons of the ethyl group will be found at approximately 60 ppm (-O-C H₂) and 14 ppm (-C H₃). The carbons of the long aliphatic chain will resonate in the 24-35 ppm range. chemicalbook.com

The carbons of the epoxide ring are characteristically found in a distinct region, typically between 40 and 60 ppm, due to the effects of ring strain and the attached oxygen. oregonstate.edu The substituted carbon of the oxirane ring (C7) is expected around 52-57 ppm, while the terminal, less substituted carbon (C8) would appear slightly upfield, around 45-50 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-C H₃) | ~14.2 |

| Methylene Chain (-C H₂-) | ~24 - 35 |

| Alpha-Carbonyl (-C H₂-C=O) | ~34.4 |

| Epoxide Ring (-C H-CH₂-O) | ~52 - 57 |

| Epoxide Ring (-CH-C H₂-O) | ~45 - 50 |

| Ethyl (-O-C H₂-CH₃) | ~60.3 |

| Carbonyl (-C =O) | ~174.0 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the ethyl protons (-O-CH₂-CH₃), along the entire polymethylene chain, and crucially, between the protons on the C6 methylene group and the C7 proton of the epoxide ring. It would also confirm the coupling between the protons on the epoxide ring itself (C7-H with C8-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~4.12 ppm would show a cross-peak with the carbon signal at ~60.3 ppm, confirming their direct bond in the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for confirming the assembly of functional groups. Key HMBC correlations would include the protons on the carbon alpha to the carbonyl (at ~2.30 ppm) showing a cross-peak to the carbonyl carbon (~174.0 ppm), and the ethyl protons (-O-CH₂- at ~4.12 ppm) also correlating to the carbonyl carbon, thus confirming the ester linkage. Further correlations from the C6 protons to the C7 epoxide carbon would solidify the connection between the aliphatic chain and the oxirane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are powerful tools for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Epoxide Ring Strains

The three-membered epoxide ring is characterized by significant ring strain, which gives rise to distinct and identifiable vibrational modes.

Infrared (IR) Spectroscopy: The presence of an epoxide is often confirmed by a series of peaks in the "fingerprint" region of the IR spectrum. Key absorptions include an asymmetric C-O-C stretch (ring breathing) typically observed near 1250 cm⁻¹, and two other ring deformation bands, one between 950-810 cm⁻¹ and another between 880-750 cm⁻¹. spectroscopyonline.com The C-H stretching of the epoxide ring protons usually appears just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also highly effective for identifying epoxides. A characteristic band corresponding to the symmetric breathing mode of the epoxide ring is often observed between 1230 cm⁻¹ and 1280 cm⁻¹. researchgate.net The intensity of this peak is proportional to the concentration of epoxide groups and can be used to monitor reactions involving the opening of the epoxide ring. spectroscopyonline.comoceanoptics.com

Interactive Data Table: Characteristic Vibrational Frequencies for the Epoxide Ring

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Asymmetric Ring Breathing | ~1250 | - |

| Symmetric Ring Breathing | - | ~1254 |

| Ring Deformation | 950 - 810 | - |

| Ring Deformation | 880 - 750 | - |

Characterization of Carbonyl Stretching Frequencies in Ester Moieties

The ester functional group possesses one of the most characteristic and intense absorptions in an IR spectrum: the carbonyl (C=O) stretch.

For an aliphatic ester like this compound, this strong, sharp absorption band is expected to appear in the range of 1750-1735 cm⁻¹. orgchemboulder.com Its precise position can be influenced by the molecular environment, but its high intensity makes it a reliable diagnostic peak.

In addition to the C=O stretch, the ester is also characterized by two C-O stretching vibrations. These appear as strong bands in the region of 1300-1000 cm⁻¹. spectroscopyonline.com The combination of a strong peak at ~1740 cm⁻¹ and prominent bands in the 1300-1000 cm⁻¹ region provides definitive evidence for the presence of an ester functional group. spectroscopyonline.com

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Different ionization techniques provide complementary information regarding the molecule's composition and fragmentation pathways.

Electron Ionization (EI) MS Methodologies

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This method is highly effective when coupled with Gas Chromatography (GC-MS) for the analysis of volatile compounds like this compound. nih.gov While the molecular ion peak (M+) may be weak or absent for aliphatic esters, the resulting fragmentation pattern is rich in structural information. libretexts.orgyoutube.com

Key fragmentation pathways for long-chain fatty acid esters under EI-MS include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Alkoxy Group Loss: Cleavage of the C-O bond, resulting in the loss of the ethoxy group (-OCH₂CH₃), which would correspond to a fragment at M-45. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for esters that can produce a prominent ion at m/z 74 for methyl esters of saturated fatty acids. nih.gov

Epoxide Ring Cleavage: The fragmentation pattern across the oxirane ring is particularly diagnostic, as it helps to identify the original position of the double bond in the unsaturated precursor. nih.gov Cleavage between the two carbons of the epoxide ring and adjacent bonds yields characteristic ions that pinpoint the location of the oxirane moiety along the alkyl chain.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Type | Description | Predicted m/z |

| Molecular Ion [M]⁺ | Ionized, intact molecule | 200 |

| Alpha-Cleavage | Loss of the ethyl group from the ester | 171 |

| Alkoxy Group Loss | Loss of the ethoxy radical (•OCH₂CH₃) | 155 |

| McLafferty Rearrangement | Rearrangement involving the gamma-hydrogen and carbonyl group | Not a primary expected fragment for this structure |

| Epoxide Ring Cleavage | Fission at the C-C bond of the oxirane ring | Varies depending on cleavage site, diagnostic for position |

Electrospray Ionization (ESI) MS and High-Resolution MS (HRMS) Approaches

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govresearchgate.net This method is ideal for confirming the molecular weight of the analyte with minimal fragmentation and can be coupled with liquid chromatography (LC-MS). nih.gov For epoxides, ESI-MS is known to produce abundant quasi-molecular ions, such as the [M+H]⁺ ion. researchgate.net

Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., [M+H]⁺) generated by ESI is a powerful tool for structural elucidation. Collision-induced dissociation (CID) of the selected ion induces fragmentation, which can be used to locate the epoxide ring. nih.govacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govnih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The combination of ESI with HRMS offers definitive confirmation of the chemical formula of this compound and its derivatives. nih.gov

Table 2: Features of ESI-MS and HRMS for Epoxy Ester Analysis

| Technique | Primary Ion Types | Key Advantages |

| ESI-MS | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Soft ionization preserves the molecular ion; ideal for coupling with HPLC; enables MS/MS for structural analysis. nih.govresearchgate.net |

| HRMS | Same as ESI-MS, but measured with high accuracy | Provides exact mass and allows for elemental composition determination; essential for confirming identity and distinguishing from isobars. nih.govnih.gov |

Chromatographic Separation and Purity Analysis Methodologies

Chromatography is the cornerstone for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its chemical and enantiomeric purity.

Gas Chromatography (GC) and GC-MS Methodologies

Gas Chromatography (GC) is a highly effective technique for the separation and quantification of volatile and thermally stable compounds such as this compound. Purity is determined by comparing the peak area of the main component to those of any impurities. A capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used for separating fatty acid esters and related compounds. ijpsr.com

When coupled with a mass spectrometer (GC-MS), the technique provides both separation and structural identification. nih.govnih.govnih.gov The retention time from the GC helps to distinguish the compound from others in the mixture, while the mass spectrum confirms its identity, as detailed in section 4.3.1. For complex mixtures, derivatization of the epoxide to a more stable or chromatographically distinct derivative, such as a methoxy-hydroxy analog, can facilitate improved separation and more definitive mass spectral fragmentation for isomer identification. nih.gov

Table 3: Typical GC-MS Parameters for Ethyl Ester Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary, e.g., ZB-5MS (30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of volatile compounds. ijpsr.com |

| Carrier Gas | Helium | Inert mobile phase for carrying the analyte through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 300 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (EI mode) | Provides mass-based detection and structural information. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.gov For purity analysis of this compound, reversed-phase HPLC using a C18 column is a common approach, separating compounds based on their hydrophobicity. researchgate.net

A critical application of HPLC is in chiral separation to determine the enantiomeric purity or to resolve enantiomers from a racemic mixture. This is most effectively achieved using a Chiral Stationary Phase (CSP). nih.govnih.gov Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely successful in separating the enantiomers of chiral epoxides. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com Alternatively, an indirect method involves derivatizing the racemic epoxide with a chiral agent to form stable diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Table 4: HPLC Methodologies for Epoxy Ester Analysis

| Analysis Type | Column Type | Mobile Phase Example | Detection |

| Purity (Achiral) | Reversed-Phase (e.g., C18) | Methanol/Water gradient | UV, ELSD, or MS |

| Enantiomeric Purity | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV, Circular Dichroism |

Chiroptical Spectroscopy for Enantiomeric Purity Determination (if asymmetric synthesis is achieved)

When this compound is produced via asymmetric synthesis, determining its enantiomeric purity and absolute configuration is essential. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a primary method for this characterization. acs.orgsaschirality.org

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides information about the stereochemistry of a molecule. nih.gov VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. The resulting spectrum is highly sensitive to the absolute configuration of stereogenic centers, including those of an oxirane ring. acs.orgacs.org

The standard procedure involves measuring the experimental VCD spectrum of an enantiomerically enriched sample and comparing it to the theoretical spectrum calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). nih.govacs.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized product. acs.org This non-destructive technique is a definitive method for confirming the success of an asymmetric epoxidation.

Table 5: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. saschirality.org | Determination of absolute configuration (R/S) by comparing experimental and calculated spectra. nih.govacs.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left vs. right circularly polarized UV-Vis light. | Can also be used for absolute configuration, especially if chromophores are present near the chiral center. |

| Optical Rotation (OR) | Rotation of the plane of linearly polarized light. | Provides a measure of optical activity ([α]D) but is less structurally informative than VCD/ECD for definitive configuration assignment. saschirality.org |

Polarimetry Methodologies

Polarimetry is a fundamental technique for the analysis of optically active compounds like the enantiomers of this compound. It measures the rotation of plane-polarized light as it passes through a sample, a phenomenon known as optical rotation. The magnitude and direction of this rotation are characteristic of a specific chiral molecule.

The primary parameter obtained from polarimetry is the specific rotation ([α]) , an intensive property of a chiral substance. It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ represents the wavelength of the light source, commonly the sodium D-line (589 nm).

α is the observed angle of rotation.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL) or the density for a pure liquid.

For the enantiomers of this compound, the specific rotation values would be equal in magnitude but opposite in sign. The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates light counter-clockwise.

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key application of polarimetry. It is calculated by comparing the specific rotation of a mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While a powerful tool, it is important to note that the specific rotation can be influenced by factors such as temperature, solvent, and the concentration of the analyte, which must be carefully controlled for accurate and reproducible measurements.

Hypothetical Data for this compound Enantiomers:

| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) |

| (R)-Ethyl 7-(oxiran-2-yl)heptanoate | +X.X° |

| (S)-Ethyl 7-(oxiran-2-yl)heptanoate | -X.X° |

| Racemic this compound | 0° |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides more detailed stereochemical information than polarimetry. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength.

For a molecule like this compound, the oxirane (epoxide) ring and the ester carbonyl group act as chromophores. When these chromophores are in a chiral environment, they give rise to characteristic CD signals, known as Cotton effects. A Cotton effect can be positive or negative, and its sign and magnitude provide valuable information about the absolute configuration of the chiral center.

Enantiomers produce mirror-image CD spectra. For instance, if the (R)-enantiomer of this compound exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.

The relationship between enantiomeric excess and the intensity of the CD signal is linear. This allows for the determination of enantiomeric purity by comparing the Δε value of a sample to that of a pure enantiomer standard.

Illustrative CD Spectral Data:

The following table demonstrates how CD spectral data for the enantiomers of this compound could be reported. The wavelengths and Δε values are hypothetical and serve for illustrative purposes only.

| Enantiomer | Wavelength (nm) | Hypothetical Molar Circular Dichroism (Δε) [L·mol-1·cm-1] |

| (R)-Ethyl 7-(oxiran-2-yl)heptanoate | λ1 | +Y.Y |

| (S)-Ethyl 7-(oxiran-2-yl)heptanoate | λ1 | -Y.Y |

The analysis of the sign and intensity of the Cotton effects, often aided by theoretical calculations, can lead to the unambiguous assignment of the absolute configuration of the oxirane stereocenter in each enantiomer of this compound.

Theoretical and Computational Investigations of Ethyl 7 Oxiran 2 Yl Heptanoate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and bond characteristics.

Density Functional Theory (DFT) Applications in Conformation and Energetics